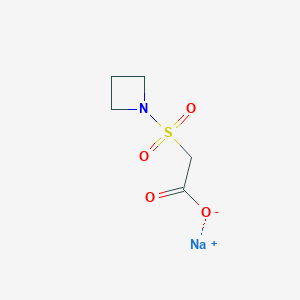
Sodium 2-(azetidine-1-sulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(azetidine-1-sulfonyl)acetate is a chemical compound with the molecular formula C₅H₈NNaO₄S and a molecular weight of 201.18 g/mol It is a sodium salt derivative of azetidine-1-sulfonylacetic acid
Mechanism of Action
Target of Action
Sodium 2-(azetidine-1-sulfonyl)acetate is a type of azetidine derivative. Azetidines are known to be building blocks for polyamines . .
Mode of Action
The compound contains an azetidine ring, which is a three-membered ring structure. This ring can be activated in the presence of electron-withdrawing substituents such as N-sulfonyl . Upon activation, the ring can undergo opening reactions, leading to various interactions with its targets .
Biochemical Pathways
Azetidines are known to be involved in the polymerization process, leading to the formation of polyamines . These polyamines can have various roles in biological systems, including gene regulation, cell growth, and differentiation .
Result of Action
Polymers resulting from the polymerization of azetidine derivatives have been found to have applications in antibacterial and antimicrobial coatings, co2 adsorption, chelation, materials templating, and non-viral gene transfection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(azetidine-1-sulfonyl)acetate typically involves the reaction of azetidine with sulfonyl chloride to form azetidine-1-sulfonyl chloride. This intermediate is then reacted with sodium acetate to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process includes purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(azetidine-1-sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium 2-(azetidine-1-sulfonyl)acetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sodium 2-(aziridine-1-sulfonyl)acetate: Similar in structure but with an aziridine ring instead of an azetidine ring.
Sodium 2-(pyrrolidine-1-sulfonyl)acetate: Contains a pyrrolidine ring, differing in ring size and chemical properties.
Uniqueness: Sodium 2-(azetidine-1-sulfonyl)acetate is unique due to its four-membered azetidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs with different ring sizes . This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
sodium;2-(azetidin-1-ylsulfonyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S.Na/c7-5(8)4-11(9,10)6-2-1-3-6;/h1-4H2,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOJWYMUEKOKLY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)S(=O)(=O)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8NNaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
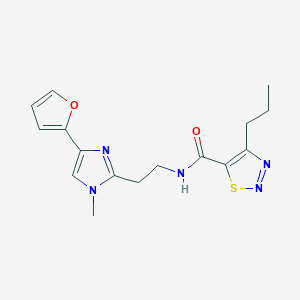
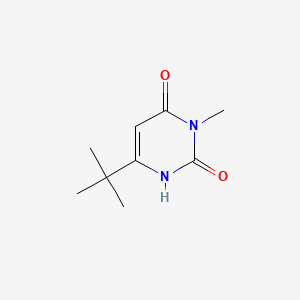
![2-Benzyl-6-(3-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
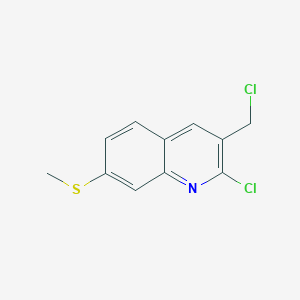
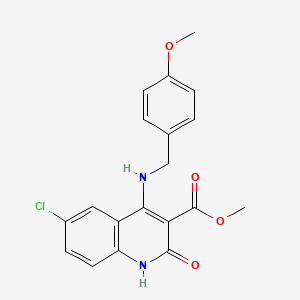
![5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2740970.png)
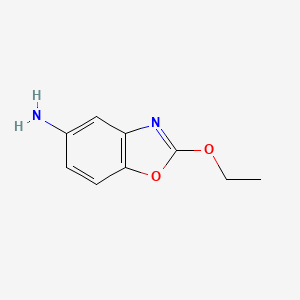
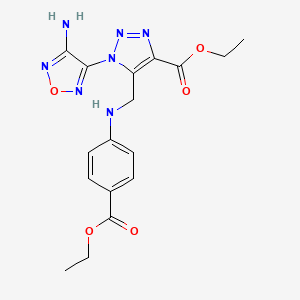
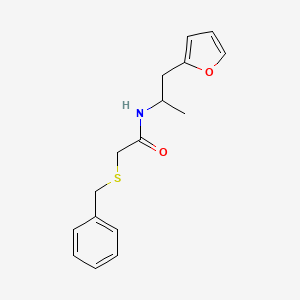
![Tert-butyl N-[(1R,2R)-2-fluorosulfonylcyclobutyl]carbamate](/img/structure/B2740976.png)
![1-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one](/img/structure/B2740977.png)
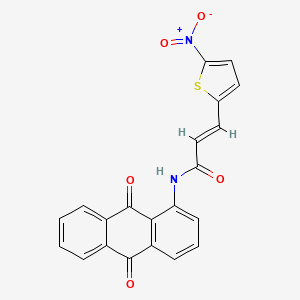
![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2740984.png)
